molecular formula C12H13NO B8645006 6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one

6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B8645006
M. Wt: 187.24 g/mol
InChI Key: OWINDRYHDVMGFO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a cyclopropyl group attached to the isoquinoline core, making it a unique structure within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinolones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Introduction of various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinolones, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biological processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups that enhance its biological activity.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

Uniqueness

6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-cyclopropyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13NO/c14-12-11-4-3-9(8-1-2-8)7-10(11)5-6-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)

InChI Key

OWINDRYHDVMGFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C(=O)NCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottomed flask charged with 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one (16.9 g, 74.7 mmol), cyclopropylboronic acid (9.45 g, 1.5 equiv), tricyclohexylphosphine (1.04 mg, 0.025 equiv), and K3PO4 hexahydrate (50 g, 2 equiv) in toluene (210 mL) and H2O (15 mL) was added Pd(OAc)2 (100 mg, 0.05 equiv).The combined mixture was heated for 4 h at 100° C. The reaction mixture was cooled, filtered and washed with toluene. The organic phase was partitioned and washed with water and brine, dried over Na2SO4, filtered and concentrated to an oil. Addition of hexanes produced 6-Cyclopropyl-3,4-dihydro-2H-isoquinolin-1-one as a tan solid (13.6 g). MS (ESI) 187.1 (M+H)+.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
[Compound]
Name
K3PO4 hexahydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.04 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

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